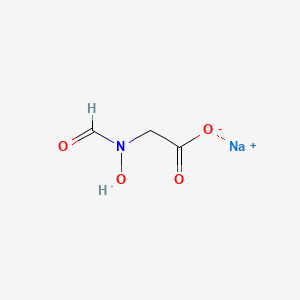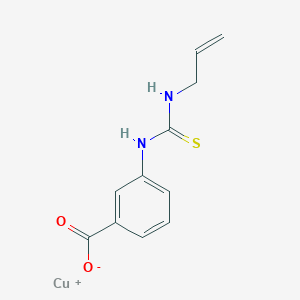
Allocupreide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allocupreide, also known as 3-[(2-Propenylamino)thioxomethyl]amino]benzoic acid monocopper (1+) monosodium salt, is a compound with the molecular formula C11H11CuN2NaO2S. It is a dark brown powder that is freely soluble in water but insoluble in alcohol and ether. This compound has been primarily studied for its antirheumatic properties .
Méthodes De Préparation
Allocupreide can be synthesized through a multi-step process:
Starting Material: The synthesis begins with m-aminobenzoic acid.
Reaction with Allyl Isothiocyanate: m-aminobenzoic acid is heated with allyl isothiocyanate to form m,w-allylthioureidobenzoic acid.
Treatment with Cuprous Chloride: The resulting m,w-allylthioureidobenzoic acid is then treated with cuprous chloride to yield this compound.
Analyse Des Réactions Chimiques
Allocupreide undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The compound can be reduced, potentially altering its copper coordination environment.
Substitution: this compound can undergo substitution reactions, particularly involving the amino and thioxomethyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Allocupreide has several scientific research applications:
Chemistry: It is used as a model compound for studying copper coordination chemistry and its reactivity.
Biology: this compound’s interactions with biological molecules are of interest, particularly in the context of its antirheumatic properties.
Medicine: The compound has been explored for its potential therapeutic effects in treating rheumatic diseases.
Mécanisme D'action
The mechanism by which Allocupreide exerts its effects involves its interaction with molecular targets in the body. The copper ion in this compound plays a crucial role in its biological activity, potentially interacting with enzymes and other proteins involved in inflammatory pathways. The exact molecular targets and pathways are still under investigation, but the compound’s antirheumatic effects suggest it may modulate immune responses and reduce inflammation.
Comparaison Avec Des Composés Similaires
Allocupreide can be compared with other copper-containing compounds and antirheumatic agents:
Copper Sulfate: Unlike this compound, copper sulfate is widely used in agriculture and industry but lacks specific antirheumatic properties.
Penicillamine: This compound is another antirheumatic agent that chelates copper, but it has a different structure and mechanism of action.
Methotrexate: A commonly used antirheumatic drug, methotrexate does not contain copper and works by inhibiting dihydrofolate reductase.
This compound’s uniqueness lies in its specific copper coordination and its potential dual role as both a copper source and an antirheumatic agent .
Propriétés
Formule moléculaire |
C11H11CuN2O2S |
|---|---|
Poids moléculaire |
298.83 g/mol |
Nom IUPAC |
copper(1+);3-(prop-2-enylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C11H12N2O2S.Cu/c1-2-6-12-11(16)13-9-5-3-4-8(7-9)10(14)15;/h2-5,7H,1,6H2,(H,14,15)(H2,12,13,16);/q;+1/p-1 |
Clé InChI |
ZZDFYPGVZZDZBL-UHFFFAOYSA-M |
SMILES canonique |
C=CCNC(=S)NC1=CC=CC(=C1)C(=O)[O-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


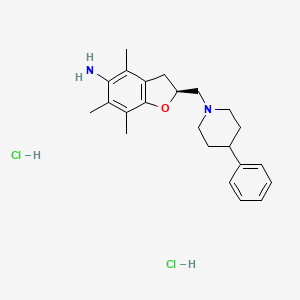
![7-[(3S,4S)-3-amino-4-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10781952.png)
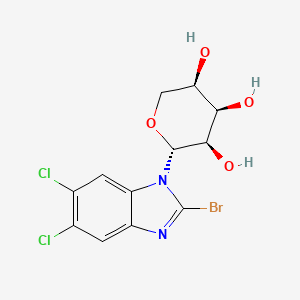
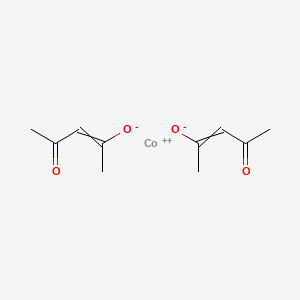
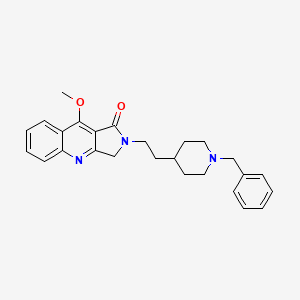
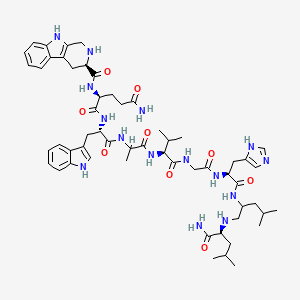
![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)


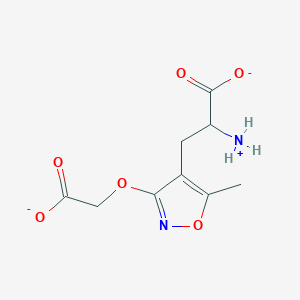
![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate;hydrochloride](/img/structure/B10782035.png)
![[5-[5-Amino-4-[(4-nitrophenyl)methylcarbamoyl]imidazol-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10782039.png)

